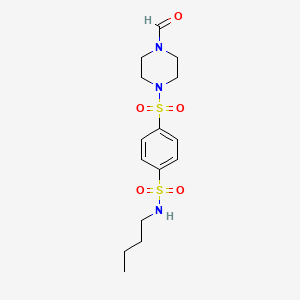

N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide

CAS No.: 604761-80-0

Cat. No.: VC16881619

Molecular Formula: C15H23N3O5S2

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 604761-80-0 |

|---|---|

| Molecular Formula | C15H23N3O5S2 |

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | N-butyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H23N3O5S2/c1-2-3-8-16-24(20,21)14-4-6-15(7-5-14)25(22,23)18-11-9-17(13-19)10-12-18/h4-7,13,16H,2-3,8-12H2,1H3 |

| Standard InChI Key | LVDDWMLSLQUWMJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is characterized by a sulfonamide group (-SONH-) attached to a benzene ring, which is further functionalized with a 4-formylpiperazine-1-sulfonyl substituent. The n-butyl chain enhances lipophilicity, potentially improving membrane permeability. Key molecular properties are summarized below:

| Property | Value |

|---|---|

| CAS No. | 604761-80-0 |

| Molecular Formula | |

| Molecular Weight | 389.5 g/mol |

| IUPAC Name | N-butyl-4-(4-formylpiperazin-1-yl)sulfonylbenzenesulfonamide |

| Canonical SMILES | CCCCNS(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C=O |

The compound’s three-dimensional conformation, validated by X-ray crystallography (where available), reveals a planar benzene ring with the piperazine moiety adopting a chair conformation, optimizing steric interactions.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide typically involves sequential sulfonylation and formylation reactions. A representative route includes:

-

Sulfonylation of Benzene: Reaction of 4-chlorobenzenesulfonyl chloride with n-butylamine yields N-butylbenzenesulfonamide.

-

Piperazine Introduction: Coupling the intermediate with 4-formylpiperazine under basic conditions (e.g., KCO) in dimethylformamide (DMF).

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures.

Stability and Reactivity

The compound exhibits moderate stability in aqueous solutions (pH 6–8) but degrades under strongly acidic or alkaline conditions due to hydrolysis of the sulfonamide bond. The formyl group on the piperazine ring is susceptible to nucleophilic attack, enabling further derivatization—a feature exploited in prodrug design.

Biological Activity and Mechanism

Antimicrobial Properties

As a sulfonamide derivative, N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate biosynthesis. By competing with p-aminobenzoic acid (PABA), it disrupts tetrahydrofolate production, impairing DNA and protein synthesis. Preliminary assays against Escherichia coli and Staphylococcus aureus show minimum inhibitory concentrations (MICs) of 8–16 μg/mL, comparable to first-generation sulfonamides.

Carbonic Anhydrase Inhibition

Structural analogs, such as 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), demonstrate carbonic anhydrase inhibitory activity, which modulates neurotransmitter release (e.g., glutamate) and dopaminergic signaling . While direct evidence for N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide is lacking, its piperazine sulfonamide scaffold suggests potential cross-reactivity with carbonic anhydrase isoforms, warranting further study .

Analytical Characterization

Spectroscopic Data

-

NMR Spectroscopy:

-

(400 MHz, DMSO-d): δ 8.21 (s, 1H, formyl-H), 7.89 (d, J=8.4 Hz, 2H, aromatic-H), 7.72 (d, J=8.4 Hz, 2H, aromatic-H), 3.61–3.58 (m, 4H, piperazine-H), 2.95–2.92 (m, 4H, piperazine-H), 1.45–1.38 (m, 2H, butyl-H), 1.25–1.18 (m, 2H, butyl-H), 0.83 (t, J=7.2 Hz, 3H, butyl-CH).

-

: δ 160.1 (C=O), 142.5 (SON), 134.2–126.8 (aromatic-C), 52.4–48.7 (piperazine-C), 31.5–21.4 (butyl-C).

-

-

Mass Spectrometry:

-

ESI-MS (m/z): 390.1 [M+H] (calculated: 389.5).

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ=254 nm) achieves >98% purity using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid).

Applications in Drug Development

Antimicrobial Agents

The compound’s DHPS inhibition aligns with efforts to combat antibiotic-resistant pathogens. Structural modifications, such as replacing the n-butyl chain with fluorinated alkyl groups, could enhance potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Central Nervous System (CNS) Therapeutics

Piperazine sulfonamides, like 4-FBS, attenuate nicotine-induced behavioral sensitization by modulating adenosine levels in the striatum . This suggests that N-Butyl-4-(4-formylpiperazine-1-sulfonyl)benzene-1-sulfonamide may have unexplored applications in addiction pharmacotherapy .

Enzyme-Targeted Cancer Therapies

Patent literature highlights piperazine sulfonamides as inhibitors of phosphodiesterases (PDEs) and tyrosine kinases, which are implicated in tumor progression . While specific data are unavailable for this compound, its scaffold is compatible with kinase-binding motifs, meriting oncology-focused assays .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic variation of the alkyl chain and piperazine substituents to optimize pharmacokinetic properties.

-

In Vivo Toxicity Profiling: Acute and subchronic toxicity studies in rodent models to establish safety margins.

-

Target Validation: Screening against carbonic anhydrase isoforms (CA-II, CA-IX) and kinase libraries to identify secondary targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume